molecular formula C19H21NO3 B311658 Methyl 2-[(4-tert-butylbenzoyl)amino]benzoate

Methyl 2-[(4-tert-butylbenzoyl)amino]benzoate

Cat. No.: B311658
M. Wt: 311.4 g/mol
InChI Key: YSSGSPKQILZUHE-UHFFFAOYSA-N
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Description

Methyl 2-[(4-tert-butylbenzoyl)amino]benzoate is a useful research compound. Its molecular formula is C19H21NO3 and its molecular weight is 311.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

methyl 2-[(4-tert-butylbenzoyl)amino]benzoate

InChI

InChI=1S/C19H21NO3/c1-19(2,3)14-11-9-13(10-12-14)17(21)20-16-8-6-5-7-15(16)18(22)23-4/h5-12H,1-4H3,(H,20,21)

InChI Key

YSSGSPKQILZUHE-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of methyl 2-aminobenzoate (5 g, 33.1 mmol) and pyridine (5.3 g, 66 mmol) in dichloromethane (100 mL) was added 4-dimethylaminopyridine (0.2 g, 1.6 mmol). The mixture was cooled to 0° C. and treated with 4-tert-butylbenzoyl chloride (6.5 g, 33.1 mmol). After stirring overnight, the reaction mixture was diluted with dichloromethane (100 mL)and washed twice with 1 M aqueous citric acid (100 mL). The organic layer was then washed sequentially with water (100 mL) and 5 N aqueous HCl. It was dried over MgSO4, filtered and concentrated in vacuo to give 10.68 g (quantitative) of a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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